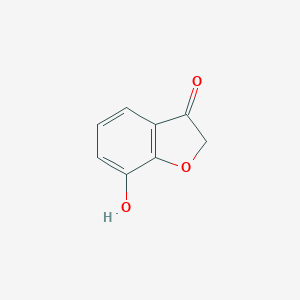

7-Hydroxybenzofuran-3(2H)-one

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUGHNAAVBGXQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Derivatization Strategies for 7 Hydroxybenzofuran 3 2h One and Its Analogues

Foundational Synthetic Routes to the Benzofuran-3(2H)-one Core

The synthesis of the benzofuran-3(2H)-one scaffold is a critical step in the development of its derivatives. This can be achieved through various methods, including the cyclization of appropriately substituted precursors. For instance, 7-hydroxybenzofuran-3(2H)-one can be prepared from 2,3-dihydroxyacetophenone. arkat-usa.org A general and efficient two-step synthesis for various hydroxybenzofurans, including the 7-hydroxy isomer, has been developed, highlighting the versatility of these building blocks. arkat-usa.orgresearchgate.net

Condensation Reactions for Aurone (B1235358) Formation

One of the most practical and widely used methods for derivatizing the benzofuran-3(2H)-one core is through condensation reactions with aryl aldehydes to produce aurones (2-benzylidenebenzofuran-3(2H)-ones). rsc.orgnih.govbdpsjournal.orgresearchgate.net This approach, often a Claisen-Schmidt condensation, is valued for its compatibility with a wide range of substituents and generally good yields. rsc.org The reaction can be performed under acidic, basic, or heterogeneous catalytic conditions.

Acid-catalyzed condensation provides a robust method for synthesizing aurones from benzofuran-3(2H)-ones and various benzaldehydes. rsc.org This reaction can proceed efficiently at room temperature and is compatible with aldehydes bearing both electron-donating and electron-withdrawing groups. rsc.org A common protocol involves the use of a few drops of concentrated hydrochloric acid in glacial acetic acid as the solvent. rsc.orgtandfonline.com The product often precipitates directly from the aqueous reaction medium, allowing for simple isolation by filtration. rsc.org Other acidic conditions reported include the use of acetic anhydride. arkat-usa.org

A key advantage of this method is its operational simplicity and the avoidance of expensive purification techniques. rsc.org The reaction mechanism is a classic aldol (B89426) condensation, where the enol form of the benzofuranone attacks the carbonyl of the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone structure of the aurone. rsc.orgarkat-usa.org

Table 1: Examples of Acid-Catalyzed Condensation for Aurone Synthesis

| Catalyst/Reagent | Solvent | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Hydrochloric Acid (HCl) | Glacial Acetic Acid | Benzofuran-3(2H)-one, Benzaldehydes | Room temperature reaction; product precipitates for easy isolation. | rsc.org |

| Acetic Anhydride (Ac₂O) | Acetic Anhydride | 6,7-dihydroxy caumaranone, Substituted Benzaldehydes | Effective for specific hydroxy-substituted benzofuranones. | |

| Amberlite IR-120 Resin | Aqueous Ethanol (B145695) | Benzofuran-3(2H)-one, Aromatic Aldehydes | Heterogeneous catalyst, environmentally friendly, excellent yields. | bdpsjournal.org |

Base-mediated aldol condensations are also a cornerstone for aurone synthesis. arkat-usa.org These methods often employ strong bases like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an alcohol solvent such as methanol (B129727). tandfonline.comarkat-usa.org The reaction typically proceeds by generating an enolate from the benzofuran-3(2H)-one, which then acts as the nucleophile in the condensation with an aromatic aldehyde.

An effective and environmentally conscious variation uses activated solid barium hydroxide as both a base and a support, allowing the reaction to proceed by grinding the reactants together in a single pot without solvent. tandfonline.comtandfonline.com This approach is particularly advantageous for synthesizing hydroxyl-substituted aurones, which can be challenging with other methods that may require protection and deprotection steps. tandfonline.comtandfonline.com The use of lithium hydroxide (LiOH) in ethanol has also been reported as an effective basic condition for this transformation. researchgate.net

Table 2: Examples of Base-Mediated Condensation for Aurone Synthesis

| Catalyst/Reagent | Solvent | Key Features | Reference |

|---|---|---|---|

| KOH or NaOH | Methanol | Standard and widely used basic conditions. | tandfonline.comarkat-usa.org |

| Activated Barium Hydroxide | Solvent-free (grinding) | Eco-friendly, one-pot synthesis, suitable for hydroxylated aurones. | tandfonline.com |

| Lithium Hydroxide (LiOH) | Ethanol | Effective basic catalyst system. | researchgate.net |

The use of heterogeneous catalysts offers significant advantages in terms of catalyst recovery, product purification, and environmental impact. Neutral alumina (B75360) has been successfully used to mediate the condensation of benzofuranones with aldehydes in dichloromethane, providing good yields under mild conditions. scispace.comresearchgate.net This method is operationally simple and avoids the need for aqueous work-up. scispace.com

Another approach utilizes solid barium hydroxide as a catalyst and support for solvent-free grinding reactions, which is both efficient and eco-friendly. tandfonline.com For thioaurone analogues, a combination of barium oxide and potassium fluoride (B91410) (BaO-KF) under microwave irradiation has proven effective. jocpr.com Furthermore, ion-exchange resins like Amberlite IR-120 have been employed as green, reusable catalysts for aurone synthesis in aqueous ethanol. bdpsjournal.org These heterogeneous systems often lead to cleaner reactions and simpler product isolation compared to their homogeneous counterparts. bdpsjournal.orgscispace.com

Table 3: Examples of Heterogeneous Catalysis in Condensation Reactions

| Catalyst | Solvent/Condition | Key Features | Reference |

|---|---|---|---|

| Neutral Alumina | Dichloromethane | Mild conditions, simple work-up, good functional group compatibility. | scispace.comresearchgate.net |

| Activated Barium Hydroxide | Solvent-free (grinding) | Eco-friendly single-pot procedure. | tandfonline.com |

| BaO-KF | Solvent-free (Microwave) | Efficient for synthesis of thioaurone analogues. | jocpr.com |

Cyclization and Annulation Methodologies

Beyond derivatization, significant effort has been directed toward the de novo synthesis of the benzofuran-3(2H)-one core through cyclization and annulation reactions. These strategies provide access to the fundamental heterocyclic structure from acyclic or simpler cyclic precursors.

Modern synthetic chemistry has leveraged the power of palladium catalysis to construct the benzofuran-3(2H)-one ring system with high regioselectivity. nih.gov One prominent strategy is the carbonylative annulation of 2-halophenols (typically 2-iodophenols) with terminal alkynes. nih.govnih.govsemanticscholar.org In these reactions, a carbon monoxide (CO) source is used to form the ketone functionality of the benzofuranone ring.

Researchers have developed methods using formic acid as a convenient in-situ source of carbon monoxide, catalyzed by a palladium complex like tetrakis(triphenylphosphine)palladium. nih.govsemanticscholar.org Alternatively, controlling the reaction conditions, such as the choice of base (e.g., Et₃N), can allow for the divergent synthesis of either aurones or the isomeric flavones from the same starting materials. nih.govsemanticscholar.org These palladium-catalyzed methods represent a powerful and flexible approach to building the core structure of this compound and its analogues, offering good to excellent yields. nih.govsemanticscholar.org

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aurone |

| Benzaldehyde |

| 2,3-dihydroxyacetophenone |

| 6,7-dihydroxy caumaranone |

| Acetic Anhydride |

| Hydrochloric Acid |

| Glacial Acetic Acid |

| Amberlite IR-120 Resin |

| Potassium Hydroxide (KOH) |

| Sodium Hydroxide (NaOH) |

| Methanol |

| Barium Hydroxide |

| Lithium Hydroxide (LiOH) |

| Ethanol |

| Piperidine |

| Aluminum Oxide |

| Dichloromethane |

| Barium Oxide (BaO) |

| Potassium Fluoride (KF) |

| 2-iodophenol |

| Terminal Alkyne |

| Carbon Monoxide (CO) |

| Formic Acid |

| Tetrakis(triphenylphosphine)palladium |

| Triethylamine (Et₃N) |

Oxidative Cyclization of Chalcone (B49325) Precursors

The oxidative cyclization of 2'-hydroxychalcones is a prominent and widely utilized method for the synthesis of aurones, which are structurally related to benzofuran-3(2H)-ones. nih.govchemijournal.comresearchgate.net This transformation mimics the biosynthetic pathway of aurones in plants. nih.gov The reaction involves the dehydrogenative cyclization of a 2'-hydroxychalcone (B22705) precursor in the presence of an oxidizing agent. nih.gov

Several transition metal salts have proven effective for this transformation, with mercury(II) acetate (B1210297), copper(II) bromide, and thallium(III) nitrate (B79036) being key reagents. chemijournal.comresearchgate.net For instance, refluxing a 2'-hydroxychalcone with a molar equivalent of mercury(II) acetate in pyridine (B92270) can yield the corresponding aurone as the sole product in good yields. chemijournal.com The mechanism is thought to involve the interaction of the metal cation with the double bond of the chalcone, which facilitates the nucleophilic attack of the ortho-hydroxyl group on the alpha-carbon. researchgate.net Subsequent elimination leads to the formation of the more thermodynamically stable aurone. chemijournal.com

Copper(II) bromide in aprotic polar solvents like DMSO or a DMF-water mixture also facilitates this cyclization, offering an alternative to the more toxic mercury-based reagents. chemijournal.comresearchgate.netscirp.org The reaction conditions, such as the solvent and the nature of the substituents on the chalcone, can influence the reaction's efficiency and product distribution. chemijournal.com In some cases, the isomeric flavones can be formed as byproducts. univ.kiev.ua

More recently, greener approaches have been explored. For example, tert-butyl hydroperoxide (TBHP) in ethanol has been used for the oxidative cyclization of chalcones, providing a satisfactory yield of the corresponding auronol. acs.org

Table 1: Oxidative Cyclization of Chalcones to Aurone Derivatives

| Oxidizing Agent | Solvent | Reaction Conditions | Yield (%) | Reference |

| Hg(OAc)2 | Pyridine | Reflux | 78 | chemijournal.com |

| CuBr2 | DMF-H2O (8:2, v/v) | Not specified | 63-73 | scirp.org |

| CuBr2 | DMSO | Not specified | Not specified | researchgate.net |

| TBHP | Ethanol | 24 °C | 39 | acs.org |

Intramolecular Rearrangements in Benzofuranone Synthesis

Intramolecular rearrangements offer another strategic avenue to construct the benzofuran-3(2H)-one core. One notable example involves a Lewis acid-promoted one-step synthesis from substituted O-methoxyacetylbenzenes. In this method, heating a mixture of an O-methoxyacetyl benzene (B151609) derivative with anhydrous aluminum chloride at high temperatures (e.g., 170°C) induces an intramolecular cyclization. The proposed mechanism involves the initial complexation of the Lewis acid with the ether oxygen, followed by intramolecular cyclization and subsequent aromatization to furnish the benzofuranone ring system. The yields can be affected by the electronic nature of the substituents on the aromatic ring, with electron-withdrawing groups deactivating the ring and hindering the nucleophilic attack, leading to lower yields.

Another powerful strategy involves a cascade reaction catalyzed by N-heterocyclic carbenes (NHCs) and a base. nih.govacs.org This method allows for the synthesis of functionalized benzofuranones through a sequence of an intramolecular hydroacylation of an unactivated alkyne, followed by an intermolecular Stetter reaction and a base-catalyzed rearrangement of a chromanone intermediate to the benzofuranone product. nih.govacs.org

Furthermore, a metal-free tandem rearrangement/lactonization process has been developed for the synthesis of 3,3-disubstituted benzofuran-2(3H)-ones. nih.govscispace.com This reaction occurs between α-aryl-α-diazoacetates and triarylboranes. In the presence of an ortho-heteroatom substituent, the initially formed boron enolate intermediate undergoes an intramolecular rearrangement to create a quaternary carbon center, which then cyclizes to afford the desired benzofuranone. nih.govscispace.com

Ring Contraction Reactions from Flavone (B191248) Derivatives

Ring contraction of flavone derivatives provides a less common yet viable route to aurone analogues. A notable example is the treatment of 3-tosylflavones with (1'-alkyl)amines, which results in a regiomeric mixture of E/Z 2'-alkylamino aurones in high yields. nih.gov This reaction demonstrates a transformation from a six-membered heterocyclic ring (flavone) to a five-membered one (aurone).

Microwave and Ultrasound-Assisted Synthesis

To accelerate reaction times and often improve yields, microwave and ultrasound irradiation have been employed in the synthesis of benzofuran-3(2H)-ones and their precursors.

A microwave-assisted synthesis of benzofuran-3(2H)-ones has been developed, offering a rapid and facile route to these compounds in moderate yields (43% to 58%). nih.govsemanticscholar.orgresearchgate.net The optimization of reaction conditions, including temperature, time, catalyst, and solvent, is crucial for the success of this method. researchgate.net

Ultrasound irradiation has also been effectively used for the synthesis of 2-benzylidenebenzofuran-3(2H)-ones (aurones) from 1-(2'-hydroxyphenyl)-3-phenylpropenones (2'-hydroxychalcones). univ.kiev.ua The reaction of a 2'-hydroxychalcone with copper acetate in ethanol under ultrasonic irradiation leads to the corresponding aurone. This method is advantageous due to shorter reaction times, higher yields, and the avoidance of hazardous solvents, making it an eco-friendly alternative to conventional heating methods. univ.kiev.ua Furthermore, solvent-free microwave irradiation and ultrasonication in an ethanol-water system have been presented as sustainable methods for the base-catalyzed Claisen-Schmidt condensation to produce 2'-hydroxychalcones, which are key precursors for aurone synthesis. researchgate.net

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Aurones

| Method | Catalyst | Time | Temperature (°C) | Yield (%) | Reference |

| Conventional | Various | Longer | Elevated | Lower | univ.kiev.ua |

| Ultrasound | Cu(OAc)2 | Shorter | Ambient | Higher | univ.kiev.ua |

Specific Synthetic Approaches to this compound and its Direct Precursors

A direct and efficient two-step procedure has been developed for the synthesis of 7-hydroxybenzofuran, starting from 2,3-dihydroxyacetophenone. arkat-usa.org This method involves the conversion of the dihydroxyacetophenone into this compound, which is then reduced using lithium borohydride (B1222165) to afford the final product. arkat-usa.org This unified strategy is also applicable to the synthesis of other isomeric hydroxybenzofurans. arkat-usa.org

The synthesis of the key intermediate, this compound, can be achieved by treating 2,3-dihydroxyacetophenone with lithium hexamethyldisilazide (LiHMDS). arkat-usa.org The crude product from this step can often be used directly in the subsequent reduction without the need for extensive purification. arkat-usa.org

Strategies for Structural Diversification and Functionalization

The benzofuran-3(2H)-one scaffold serves as a versatile template for the introduction of various functional groups, leading to a diverse range of analogues with potentially interesting biological activities.

Introduction of Halogen Substituents

Halogenation is a common strategy for modifying the electronic and lipophilic properties of a molecule. In the context of this compound analogues, halogen substituents can be introduced at various positions. For example, a series of 2-(substituted benzylidene)-5,7-dibromo-6-hydroxy-1-benzofuran-3(2H)-ones were synthesized via the oxidative cyclization of the corresponding chalcones using copper bromide. scirp.org This reaction demonstrates the direct incorporation of bromine atoms onto the benzofuranone core during its formation. The presence of these halogen atoms can significantly influence the biological activity of the resulting compounds. scirp.org

Incorporation of Electron-Donating and Electron-Withdrawing Groups

The strategic introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the this compound scaffold is a key strategy to modulate its electronic properties and, consequently, its reactivity and biological activity.

Research has shown that the presence of EDGs, such as methyl groups, can sometimes decrease the inhibitory activities of certain benzofuran (B130515) derivatives, suggesting that these groups might hinder access to receptor-binding sites. arabjchem.org Conversely, the introduction of EWGs like nitro groups has been found to enhance the herbicidal activity of 4-hydroxyaurones, a class of compounds structurally related to this compound. clockss.orgresearchgate.net For instance, (Z)-4-hydroxy-2-(4-nitrobenzylidene)benzofuran-3(2H)-one demonstrated significant inhibitory activity against Amaranthus retroflexus L. clockss.org The presence of a hydroxyl group at the C-7 position, coupled with a strong electron-withdrawing group at the C-3 position, has been identified as an essential structural feature for notable antioxidant activity in 3-hydroxy-benzofuran-2-one scaffolds. mdpi.com

The synthesis of these derivatives often involves multi-step sequences. For example, the synthesis of 4-hydroxyaurones can be achieved through the acylation of 2,6-dihydroxyacetophenone, followed by intramolecular cyclization to form the 4-hydroxybenzofuran-3(2H)-one core. clockss.org Subsequent condensation with appropriately substituted aryl aldehydes under alkaline conditions yields the target aurones with various EDGs or EWGs. clockss.org

Table 1: Examples of this compound Derivatives with EDGs and EWGs

| Compound Name | Substituent Type | Key Findings | Reference |

|---|---|---|---|

| (Z)-4-hydroxy-2-(4-nitrobenzylidene)benzofuran-3(2H)-one | Electron-Withdrawing Group (Nitro) | Showed 74.5% inhibitory activity against Amaranthus retroflexus L. | clockss.org |

| 2-(4-methylbenzoyl)-3-methyl-6-hydroxybenzofuran | Electron-Donating Group (Methyl) | Decreased inhibitory activities in certain assays. | arabjchem.org |

| 3-hydroxy-benzofuran-2-one derivatives with EWG at C-3 | Electron-Withdrawing Group | Essential for notable antioxidant activity. | mdpi.com |

Hybridization with Diverse Pharmacophores and Heterocyclic Systems

Hybridization of the this compound core with other pharmacologically relevant heterocyclic systems is a powerful strategy to create novel molecular entities with potentially enhanced or synergistic biological activities.

Formation of Thiazole (B1198619) Derivatives

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry. jetir.org The incorporation of a thiazole moiety into the this compound framework has been explored to generate novel compounds with antimicrobial properties. researchgate.net

A series of thirteen novel 6-hydroxybenzofuran-3(2H)-one based 2,4-disubstituted 1,3-thiazoles have been synthesized and characterized. researchgate.net The synthesis typically involves the reaction of a 6-hydroxybenzofuran-3(2H)-one precursor with appropriate reagents to construct the thiazole ring. Microbiological screening of these derivatives revealed that compounds bearing fluorine, bromine, and hydrogen substituents on the phenyl ring were the most active antimicrobial agents. researchgate.net Molecular docking studies have suggested that these compounds may exert their effect by targeting N-myristoyltransferase (NMT), a microbial enzyme. researchgate.net

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives of 6-Hydroxybenzofuran-3(2H)-one

| Derivative Substituent | Antimicrobial Activity | Potential Target | Reference |

|---|---|---|---|

| Fluorine on phenyl ring | Most active | N-myristoyltransferase (NMT) | researchgate.net |

| Bromine on phenyl ring | Most active | N-myristoyltransferase (NMT) | researchgate.net |

| Hydrogen on phenyl ring | Most active | N-myristoyltransferase (NMT) | researchgate.net |

Synthesis of Pyrazole (B372694) Derivatives

Pyrazole and its derivatives are another class of heterocyclic compounds with a wide range of pharmacological activities. nih.govekb.egresearchgate.net The fusion of a pyrazole ring to the benzofuran scaffold has led to the development of novel compounds with potential antitumor activity. nih.govmdpi.com

One synthetic approach involves the treatment of 6-methoxybenzofuran-3(2H)-one with lithium hexamethyldisilazide (LiHMDS) followed by reaction with a substituted phenyl isothiocyanate. nih.govmdpi.com The resulting thioamide intermediate undergoes condensation with hydrazine (B178648) monohydrate to yield 1H-benzofuro[3,2-c]pyrazole derivatives. nih.govmdpi.com Interestingly, this reaction can also lead to the formation of unexpected pyrazole derivatives through partial cleavage of the furan (B31954) ring. nih.gov

Furthermore, pyrazole derivatives have been synthesized from 3-benzoylbenzofurans by reaction with hydrazine hydrate (B1144303) in methanol, resulting in 3,4-substituted pyrazoles. rsc.org

Integration of Indole (B1671886) and Furan Moieties

The integration of indole and furan moieties with the this compound core has been investigated to create complex heterocyclic systems. The synthesis of indole-2,3-diones and 2-hydroxy-3(2H)-benzofuranones has been achieved through a one-pot intramolecular oxidative cyclization of ortho-functionalized acetophenones. researchgate.net

Furthermore, the synthesis of furan-substituted dihydrofuran compounds can be achieved through radical-cyclization reactions mediated by manganese(III) acetate. researchgate.net The condensation of benzofuran-3(2H)-ones with aromatic aldehydes is a common method for the synthesis of aurones, which are 2-benzylidenebenzofuran-3(2H)-ones. researchgate.net This reaction can be catalyzed by various reagents, including alumina, HCl, and ethylenediammonium diacetate (EDDA). researchgate.net

Introduction of Amino and Alkoxy Groups

The introduction of amino and alkoxy groups can significantly influence the physicochemical properties and biological activities of this compound derivatives.

Alkoxy groups, such as a methoxy (B1213986) group at the C-6 position, have been incorporated into the benzofuran-3(2H)-one starting material for the synthesis of pyrazole derivatives. nih.govmdpi.com Methylation of 6-hydroxybenzofuran-3(2H)-one with dimethyl sulfate (B86663) is a common method to introduce the methoxy group. mdpi.com

Amino groups have been introduced through various synthetic strategies. For example, an efficient method for the regioselective synthesis of C-7 Mannich bases of 6-hydroxyaurones involves N,N-dialkylaminomethylation using aminals. nih.gov This method allows for the introduction of a variety of amino groups at the C-7 position. nih.gov Additionally, the synthesis of 5-amino-substituted benzofurans has been reported, providing another avenue for incorporating amino functionalities. researchgate.net

Stereoselective Synthesis of Defined Isomers (E/Z)

The double bond in 2-benzylidenebenzofuran-3(2H)-one derivatives (aurones) can exist as either the (E) or (Z) isomer, and the stereochemistry can have a significant impact on biological activity. Therefore, stereoselective synthesis of defined isomers is of great importance.

Generally, the condensation of benzofuran-3(2H)-ones with aromatic aldehydes leads to the more stable (E)-isomer stereoselectively. mdpi.com However, methods to obtain the (Z)-isomer have also been developed. For instance, single-crystal X-ray diffraction studies have confirmed the (Z)-geometry of the C-C double bond in certain aurones synthesized via ultrasound-assisted condensation. researchgate.net

Interestingly, a stereospecific approach to (E)-aminated aurones has been developed through a sequential aza-Michael addition, ring-opening, and subsequent ring-closing reaction of 3-bromoflavones with amines. nih.gov This method provides the desired (E)-isomers in good yields. nih.gov Furthermore, treatment of alkylamino-substituted aurones with Lawesson's reagent has been shown to exclusively yield the stereoselective (E)-isomers of 3(2H)-thiaurones. nih.gov

Asymmetric Synthesis for Chiral Derivatives

The development of asymmetric synthetic routes to chiral derivatives of this compound and its analogues is a significant area of research, driven by the demand for enantiomerically pure compounds in various fields, including medicinal chemistry and materials science. Organocatalysis has emerged as a powerful tool for these transformations, offering metal-free and environmentally benign alternatives to traditional methods. mdpi.comacademie-sciences.fr

A variety of chiral catalysts have been successfully employed to induce stereoselectivity in reactions involving the benzofuran-3(2H)-one scaffold. For instance, chiral bifunctional urea (B33335) and squaramide catalysts have been utilized in the structurally divergent synthesis of complex molecules incorporating the benzofuranone core. mdpi.com These catalysts have proven effective in creating multiple stereocenters with high diastereoselectivity and enantioselectivity. mdpi.com Similarly, chiral phosphoric acids have been used in cascade reactions to produce chiral benzofuran derivatives. acs.org

Cinchona alkaloids and their derivatives are another important class of organocatalysts that have been applied to the asymmetric synthesis of benzofuranone analogues. unibo.it These catalysts have been particularly successful in promoting asymmetric allylic alkylation and Mannich-type reactions, yielding products with high enantiomeric excess. unibo.itacs.org The creation of quaternary stereocenters at the C2 or C3 position of the benzofuranone ring, a synthetically challenging task, has been achieved using these organocatalytic approaches. mdpi.comacs.org

N-heterocyclic carbenes (NHCs) have also been explored as organocatalysts for the asymmetric synthesis of 2,2-disubstituted benzofuran-3(2H)-ones, which contain a fully substituted quaternary stereogenic center. mdpi.com These methods provide access to complex molecular architectures that are found in a number of natural products. mdpi.com

The following table summarizes representative examples of asymmetric syntheses of chiral derivatives related to the benzofuran-3(2H)-one scaffold, highlighting the diversity of catalysts and the high levels of stereocontrol achieved.

Table 1: Examples of Asymmetric Synthesis of Chiral Benzofuranone Derivatives

| Catalyst Type | Reaction Type | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Chiral Bifunctional Urea/Squaramide | Divergent Annulation | Benzofuran fused Azocines and Spiro-cyclopentanone Benzofurans | High | Up to 92% |

| Chiral Phosphoric Acid | Olefin cross-metathesis–intramolecular oxo-Michael | Benzofuran and Benzoxazine derivatives | Moderate to Good | Moderate to Good |

| Chiral Biscinchona Alkaloid | Asymmetric Allylic Alkylation | 3-Substituted Benzofuran-2(3H)-ones with quaternary center | Up to 98:2 | Up to 95% |

| N-Heterocyclic Carbene (NHC) | Organocatalytic approach | 2,2-Disubstituted Benzofuran-3(2H)-ones | Not reported | Not reported |

Investigation of Reaction Mechanisms and Kinetics in Synthesis

Understanding the reaction mechanisms and kinetics involved in the synthesis of this compound and its analogues is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Several studies have delved into the mechanistic details of different synthetic routes.

An investigation into the iodide salt-catalyzed oxidative coupling of benzofuran-3(2H)-ones with acids and amines has provided valuable mechanistic insights. acs.org For the coupling with carboxylic acids, a radical pathway is strongly suggested by the significant inhibition of the reaction in the presence of the radical scavenger TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl). acs.org The reaction's dependence on air further supports an aerobic oxidative cross-coupling mechanism. acs.org In contrast, the coupling with amines appears to proceed through a non-radical pathway, as the addition of radical scavengers did not significantly impede the reaction. acs.org In this case, 2-hydroxybenzofuran-3(2H)-one was identified as a key reactive intermediate. acs.org

The mechanism of the acidic condensation of 3-coumaranone (a synonym for benzofuran-3(2H)-one) with α,β-dicarbonyl compounds has also been proposed. mdpi.comsciforum.net This reaction likely proceeds through the addition of an α-hydroxy-acylium cation to the enol form of the 3-coumaranone. mdpi.comsciforum.net Computational studies using density functional theory (DFT) have been employed to predict the stereochemical outcome of such reactions, correctly identifying the more stable E-isomer as the major product. mdpi.com

While detailed kinetic studies providing specific rate constants and activation energies for the synthesis of this compound are not extensively reported in the literature, some investigations on related systems offer a framework for understanding the factors influencing reaction rates. For example, kinetic studies on the inhibition of enzymes by benzofuranone derivatives have been performed, determining inhibitor constants (Ki) and inhibition types. nih.gov Such studies, while not directly measuring synthetic reaction rates, demonstrate the application of kinetic analysis to this class of compounds.

The following table outlines the key findings from mechanistic investigations into the synthesis of benzofuran-3(2H)-one derivatives.

Table 2: Mechanistic Insights into Benzofuran-3(2H)-one Synthesis

| Reaction Type | Proposed Mechanism | Key Findings and Intermediates |

|---|---|---|

| Iodide Salt-Catalyzed Oxidative Coupling with Carboxylic Acids | Radical pathway | Reaction inhibited by TEMPO; involves aerobic oxidative cross-coupling. acs.org |

| Iodide Salt-Catalyzed Oxidative Coupling with Amines | Non-radical pathway | Not inhibited by radical scavengers; 2-hydroxybenzofuran-3(2H)-one identified as a reactive intermediate. acs.org |

| Acid-Catalyzed Condensation with α,β-Dicarbonyls | Addition to enol form | Involves the addition of an α-hydroxy-acylium cation to the enol of 3-coumaranone. mdpi.comsciforum.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Hydroxybenzofuran 3 2h One Derivatives

Elucidation of Positional and Substituent Effects on Biological Activities

The biological activity of 7-hydroxybenzofuran-3(2H)-one derivatives is significantly influenced by the position and nature of substituents on the benzofuran (B130515) ring system. researchgate.net Studies have shown that the placement of hydroxyl groups and other functionalities can dramatically alter the potency and selectivity of these compounds for various biological targets.

For instance, in the context of tyrosinase inhibition, aurone (B1235358) derivatives (which share the benzofuran-3(2H)-one core) with hydroxyl groups at the 4, 6, and 4' positions exhibit significant inhibitory activity. researchgate.net The most potent among these was found to be 4,6,4'-trihydroxyaurone. researchgate.net This highlights the importance of the hydroxylation pattern for this specific biological effect.

In the pursuit of antiproliferative agents, the position of a cinnamoyl group on the 6-hydroxybenzofuran (B80719) scaffold was found to be a key determinant of activity. iiarjournals.org Specifically, 7-cinnamoyl-6-hydroxybenzofuran demonstrated significant antiproliferative effects. iiarjournals.org Furthermore, the introduction of a methyl group at the 7-position of 5-cinnamoyl-6-hydroxybenzofuran also yielded a compound with notable activity. iiarjournals.org

The impact of substituent position is also evident in the development of monoamine oxidase-B (MAO-B) inhibitors. tandfonline.com Shifting a hydroxy group on the B-ring of hispidol, a naturally occurring aurone, from the 4'-position to the 2' and 3' positions was explored to understand the impact of regioisomerism on activity. tandfonline.com Additionally, the presence of a methoxy (B1213986) group at the C-7 position was found to decrease activity by two to three orders of magnitude compared to a similar compound with the methoxy group at a different position. unife.it

The following table summarizes the effects of different substituents and their positions on the biological activity of this compound derivatives:

| Core Structure | Substituent(s) and Position(s) | Biological Activity | Key Findings |

| Benzofuran-3(2H)-one | Hydroxyl groups at 4, 6, and 4' positions | Tyrosinase Inhibition | 4,6,4'-Trihydroxyaurone is a potent inhibitor. researchgate.net |

| 6-Hydroxybenzofuran | 7-Cinnamoyl group | Antiproliferative | Significant activity observed. iiarjournals.org |

| 5-Cinnamoyl-6-hydroxybenzofuran | 7-Methyl group | Antiproliferative | Compound showed notable activity. iiarjournals.org |

| Hispidol (Aurone) | Hydroxy group on B-ring | MAO-B Inhibition | Positional translocation from 4' to 2' and 3' affects activity. tandfonline.com |

| Benzofuran-3(2H)-one Derivative | Methoxy group at C-7 | Decreased Activity | 2-3 orders of magnitude decrease in activity. unife.it |

These examples underscore the critical role of positional and substituent effects in defining the biological profiles of this compound derivatives, guiding the rational design of new and more effective therapeutic agents.

Impact of Stereochemistry on Pharmacological Profiles

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can have a profound impact on its pharmacological profile. nih.gov Chiral molecules, which are non-superimposable on their mirror images (enantiomers), often exhibit different biological activities. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. nih.gov

In the context of this compound derivatives, the stereochemistry of the exocyclic double bond is a crucial factor. These compounds can exist as (Z) and (E) isomers. The (Z)-configuration is often specified in studies of these derivatives, suggesting its importance for biological activity. researchgate.net For example, the crystal structure of (Z)-7-(azepan-1-ylmethyl)-2-[(1H-indol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one complexed with Pim-1 kinase reveals a specific binding mode that is dependent on this geometry.

The synthesis of aurone derivatives often results in the formation of a specific stereoisomer, with the (Z)-configuration being commonly reported. researchgate.net This stereoselectivity can be influenced by the reaction conditions. researchgate.net

While detailed studies specifically isolating and comparing the pharmacological activities of (E) and (Z) isomers of this compound are not extensively reported in the provided context, the consistent focus on the (Z)-isomer in active compounds implies its preferential role in target binding and subsequent biological response. The general principles of stereochemistry in drug action suggest that the other isomer, if synthesized and tested, would likely exhibit a different, possibly weaker, pharmacological profile. nih.gov

For instance, in other classes of drugs like antidepressants, the different enantiomers can have vastly different potencies and even different mechanisms of action. mdpi.com The S-enantiomer of citalopram, for example, is significantly more potent at inhibiting serotonin (B10506) reuptake than the R-enantiomer. nih.govmdpi.com This principle of stereoselective activity is a cornerstone of modern drug design and is highly relevant to the development of this compound-based therapeutics.

The following table highlights the significance of stereochemistry in drug action:

| Drug Class/Compound | Stereoisomers | Pharmacological Difference |

| This compound Derivatives | (Z) and (E) isomers | (Z)-isomer is often the focus of activity studies, implying its importance for biological function. researchgate.net |

| Citalopram (SSRI) | (S)- and (R)-enantiomers | (S)-citalopram is ~30 times more potent than (R)-citalopram as a serotonin reuptake inhibitor. nih.govmdpi.com |

| Paroxetine (SSRI) | Four stereoisomers | The therapeutically used enantiomer has a specific (-)-trans-(3S, 4R) configuration. mdpi.com |

| Reboxetine (SNRI) | (R,R)- and (S,S)-enantiomers | (S,S)-reboxetine is more potent in inhibiting norepinephrine (B1679862) reuptake. mdpi.com |

Understanding and controlling the stereochemistry of this compound derivatives is therefore a critical aspect of developing potent and selective therapeutic agents.

Identification of Key Pharmacophoric Elements for Target Interactions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, several key pharmacophoric elements have been identified that are crucial for their interaction with various biological targets.

The core benzofuran-3(2H)-one scaffold itself serves as a fundamental structural element. mdpi.com The hydroxyl group at the 7-position is another recurring feature in many active derivatives, suggesting its role as a hydrogen bond donor or acceptor in target binding. tandfonline.com

For inhibition of the serine/threonine kinase Pim-1, a key target in cancer therapy, specific interactions have been elucidated. The crystal structure of a (Z)-7-(azepan-1-ylmethyl)-2-[(1H-indol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one derivative in complex with Pim-1 revealed a novel rearrangement of the glycine-rich P-loop region of the kinase. This conformation appears to be stabilized by an additional interaction with the β3 strand located above the binding site. This indicates that the benzofuran-3(2H)-one core, coupled with the specific substituents, induces a unique conformational change in the target enzyme.

In the context of PI3K/mTOR inhibition, another important pathway in cancer, the benzofuran-3-one indole (B1671886) derivatives have been developed. oncotarget.com The predicted binding mode of these inhibitors suggests that the size of substituents on the indole ring can influence selectivity for mTOR over PI3Kα. oncotarget.com

The general pharmacophoric features for ATP-competitive PI3K inhibitors include a hinge linker binder (a substituent with hydrogen bond donor/acceptor capabilities to interact with Val882), an affinity pocket binder, and a ribose pocket binder. oncotarget.com Derivatives of this compound can be designed to incorporate these features to achieve potent and selective inhibition.

A summary of key pharmacophoric elements is presented in the table below:

| Biological Target | Key Pharmacophoric Elements | Example Derivative/Class |

| Pim-1 Kinase | (Z)-benzofuran-3(2H)-one core, specific substituents inducing P-loop rearrangement. | (Z)-7-(azepan-1-ylmethyl)-2-[(1H-indol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one |

| PI3K/mTOR | Benzofuran-3-one indole scaffold, with substituent size on the indole influencing selectivity. oncotarget.com | 5-ureidobenzofuran-3-one indoles oncotarget.com |

| c-Met Receptor Tyrosine Kinase | Heterocyclic ring system with appropriate shape and electronics for binding. nih.gov | 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives nih.gov |

| General ATP-competitive PI3K inhibitors | Hinge linker binder, affinity pocket binder, ribose pocket binder. oncotarget.com | Various substituted benzofuran-3(2H)-ones |

Correlation of Electronic and Steric Parameters with Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the electronic and steric parameters of a series of compounds with their biological efficacy. nih.gov These studies help in understanding the physicochemical properties that govern the activity of a molecule and in predicting the activity of new, unsynthesized analogs.

For derivatives of this compound, both electronic and steric factors have been shown to play a significant role in their biological activities. The electronic properties of the substituents, such as their electron-donating or electron-withdrawing nature, can influence the interaction of the molecule with its biological target. For example, the presence of electron-withdrawing groups can affect the pKa of a hydroxyl group, which may be critical for hydrogen bonding.

Steric parameters, which relate to the size and shape of the molecule and its substituents, are also crucial. The bulkiness of a substituent can either promote or hinder the binding of the molecule to its target. In the case of Pim-1 kinase inhibitors based on the this compound scaffold, the crystal structure of a complex revealed a specific rearrangement of the P-loop. This suggests that the steric bulk and shape of the inhibitor are critical for inducing this conformational change, which is key to its inhibitory activity.

A QSAR study on aurones, which are structurally related to this compound, for their ability to induce NQO1, identified size parameters, particularly those related to non-polar surface areas, as important determinants of activity. researchgate.net The study also pointed to a stereoelectronic role for the exocyclic double bond, as reflected in the E(LUMO) term, suggesting that the electrophilicity of the double bond or its effect on the conformation of the molecule are key features for activity. researchgate.net

Furthermore, 3D-QSAR studies on benzofuranyl-2-imidazole derivatives, which share the benzofuran core, have been performed to understand the structural requirements for their activity as I2-IR ligands. kuleuven.be Such studies can generate models that predict the activity of new compounds and guide their design.

The following table provides examples of how electronic and steric parameters are correlated with biological efficacy:

| Compound Class | Biological Activity | Correlated Parameters | Key Findings | | --- | --- | --- | | Aurones | NQO1 Induction | Size parameters (non-polar surface area), E(LUMO) | Non-polar surface area and electrophilicity of the exocyclic double bond are important for activity. researchgate.net | | this compound Derivatives | Pim-1 Kinase Inhibition | Steric bulk and shape | The inhibitor's steric properties induce a specific, activity-related conformational change in the enzyme. | | Benzofuranyl-2-imidazoles | I2-IR Ligand Binding | 3D-QSAR parameters | Models can be generated to predict the activity of new derivatives based on their 3D structure. kuleuven.be |

Biological Activities and Mechanistic Investigations of 7 Hydroxybenzofuran 3 2h One and Its Analogues

Antimicrobial Research

Derivatives of 7-hydroxybenzofuran-3(2H)-one, often investigated as part of the broader 6-hydroxybenzofuran-3(2H)-one class due to isomeric similarities and synthetic pathways, have demonstrated significant potential in combating a variety of microbial pathogens. mdpi.comchemfaces.com Research has explored their efficacy against bacteria, fungi, and mycobacteria, revealing promising candidates for new antimicrobial drug development.

A number of studies have highlighted the antibacterial properties of this compound analogues. The introduction of different substituents onto the benzofuran (B130515) core has led to the development of compounds with potent activity against both Gram-positive and Gram-negative bacteria.

For instance, a series of thirteen novel 2,4-disubstituted 1,3-thiazoles based on a 6-hydroxybenzofuran-3(2H)-one scaffold were synthesized and evaluated for their antimicrobial activity. researchgate.net One derivative, compound 3f , displayed a wide spectrum of antibacterial action, being particularly effective against Staphylococcus epidermidis ATCC 12228, Micrococcus luteus ATCC 10240, and Bacillus subtilis ATCC 6633, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 µg/ml. researchgate.net This same compound also showed strong activity against strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with an MIC of 7.81 μg/ml. researchgate.net

Another study focusing on derivatives with halogen substituents found that compounds containing fluorine, bromine, and hydrogen demonstrated significant activity, with MICs between 12 and 25 μg/mL against Staphylococcus aureus and Escherichia coli. Similarly, chalcones derived from 3-hydroxy benzofuran have been synthesized and tested, although many showed weak to moderate activity against S. aureus and E. coli. actapharmsci.com Aurones, which are (Z)-benzylidenebenzofuran-3(2H)-ones, have also been investigated, with some derivatives showing MICs from 7.8 to 31.25 µM against Gram-positive bacteria.

Table 1: Antibacterial Activity of Selected 6-Hydroxybenzofuran-3(2H)-one Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Derivative with Fluorine | Staphylococcus aureus | 12-25 | |

| Derivative with Bromine | Staphylococcus aureus | 12-25 | |

| Derivative with Hydrogen | Staphylococcus aureus | 12-25 | |

| Derivative with Fluorine | Escherichia coli | 12-25 | |

| Derivative with Bromine | Escherichia coli | 12-25 | |

| Derivative with Hydrogen | Escherichia coli | 12-25 | |

| Thiazole (B1198619) Derivative 3f | Staphylococcus aureus ATCC 43300 | 7.81 | researchgate.net |

| Thiazole Derivative 3f | Staphylococcus epidermidis ATCC 12228 | 31.25 - 62.5 | researchgate.net |

| Thiazole Derivative 3f | Micrococcus luteus ATCC 10240 | 31.25 - 62.5 | researchgate.net |

| Thiazole Derivative 3f | Bacillus subtilis ATCC 6633 | 31.25 - 62.5 | researchgate.net |

The antifungal potential of the this compound scaffold is also significant. Research has identified derivatives with potent activity against clinically relevant fungal pathogens, such as Candida species.

In the same study that identified antibacterial thiazole derivatives, compound 3c emerged as a powerful antifungal agent. researchgate.net It demonstrated very strong activity against Candida albicans ATCC 10231 and Candida parapsilosis ATCC 22019, with MIC values between 1.95 and 7.81 µg/ml. researchgate.net Other derivatives from this series also exhibited good antifungal properties. researchgate.net Further research into benzofuran derivatives has shown that some can completely inhibit the growth of various fungal species at MIC levels as low as 1.6-12.5 μg/mL. nih.gov Chalcone (B49325) derivatives have also been noted for their activity against Aspergillus flavus. actapharmsci.com

Table 2: Antifungal Activity of Selected 6-Hydroxybenzofuran-3(2H)-one Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiazole Derivative 3c | Candida albicans ATCC 10231 | 1.95 - 7.81 | researchgate.net |

| Thiazole Derivative 3c | Candida parapsilosis ATCC 22019 | 1.95 - 7.81 | researchgate.net |

| Thiazole Derivatives 3a, 3b | Various Fungi | Good Activity | researchgate.net |

| Chalcone Derivative 2c, 2d | Aspergillus flavus | Good Activity | actapharmsci.com |

| Benzofuran-5-ol Derivative | Various Fungi | 1.6 - 12.5 | nih.gov |

A particularly promising area of research for benzofuran derivatives is in the development of new treatments for tuberculosis (TB), caused by Mycobacterium tuberculosis. Scientists have targeted specific enzymes essential for the bacterium's survival within the host.

One key target is Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), a virulence factor that the bacterium secretes to disrupt host immune responses. nih.govmdpi.com A medicinal chemistry approach transformed a benzofuran salicylic (B10762653) acid scaffold into a highly potent mPTPB inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 38 nM. nih.gov This inhibitor was also highly selective, showing over 50-fold greater activity against mPTPB compared to a large panel of human protein tyrosine phosphatases (PTPs). nih.gov By inhibiting mPTPB, these compounds can restore the host macrophage's ability to fight the infection. nih.gov Other research has identified benzofuran derivatives that act as inhibitors of MTB DNA gyrase B, another validated target for anti-TB drug development. semanticscholar.org

Understanding the mechanisms through which these compounds exert their antimicrobial effects is crucial for their development as therapeutic agents. Research has pointed to the inhibition of specific microbial enzymes as a primary mode of action.

As discussed previously, the inhibition of Mycobacterium protein tyrosine phosphatase B (mPTPB) is a key mechanism for the antitubercular activity of certain 6-hydroxybenzofuran (B80719) derivatives. nih.govmdpi.com These inhibitors block the enzyme that Mtb uses to survive within host macrophages, representing a novel approach to TB therapy. nih.gov

For antibacterial and antifungal activity, N-myristoyltransferase (NMT) has been identified as a likely target. chemfaces.comresearchgate.net NMT is an enzyme found in eukaryotes like fungi and protozoa that is essential for their viability. nih.govresearchgate.net Molecular docking studies on 6-hydroxybenzofuran-3(2H)-one based thiazoles have indicated that these compounds bind to the active site of NMT, suggesting this inhibition as their mechanism of action. chemfaces.comresearchgate.net Since there are significant differences between fungal and human NMT, this target offers a promising avenue for developing selective antifungal drugs. nih.gov

Mechanisms of Antimicrobial Action

Antineoplastic and Antiproliferative Research

The benzofuran-3(2H)-one core structure is also a valuable pharmacophore in the search for new anticancer agents. Various derivatives have been synthesized and shown to possess significant antiproliferative activity against a range of human cancer cell lines.

One study detailed the synthesis of benzofuropyrazole derivatives from 6-hydroxybenzofuran-3(2H)-one. mdpi.com While the benzofuropyrazoles themselves showed limited activity, an unexpected series of pyrazole (B372694) derivatives also produced during the synthesis were found to be potent. mdpi.com Compound 5b from this series was particularly active, exhibiting GI₅₀ (concentration for 50% growth inhibition) values of 0.021 μM and 0.69 μM against leukemia (K562) and lung cancer (A549) cells, respectively. mdpi.com This compound was identified as a novel inhibitor of tubulin polymerization, a common mechanism for anticancer drugs. mdpi.com

Another class of derivatives, furan-ring fused chalcones, also demonstrated significant antiproliferative effects. iiarjournals.org Against HL60 promyelocytic leukemia cells, several of these compounds had IC₅₀ values below 20 μM, with the most potent, 5-cinnamoyl-6-hydroxy-3-phenylbenzofuran , showing an IC₅₀ of 12.3 μM. iiarjournals.org

Furthermore, derivatives of 4-hydroxybenzofuran-3(2H)-one have been developed as potent and selective inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase involved in cell proliferation that is often dysregulated in cancer. nih.gov The structure-activity relationship of halogenated benzofuran derivatives has also been explored, revealing that the presence of bromine, chlorine, or fluorine can significantly enhance anticancer activity. nih.gov For example, one brominated derivative showed remarkable cytotoxicity against K562 and HL60 leukemia cells with IC₅₀ values of 5 μM and 0.1 μM, respectively. nih.gov

Table 3: Antiproliferative Activity of Selected Benzofuran-3(2H)-one Analogues

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| Pyrazole 5b | K562 (Leukemia) | GI₅₀ = 0.021 µM | mdpi.com |

| Pyrazole 5b | A549 (Lung) | GI₅₀ = 0.69 µM | mdpi.com |

| 5-cinnamoyl-6-hydroxy-3-phenylbenzofuran | HL60 (Leukemia) | IC₅₀ = 12.3 µM | iiarjournals.org |

| 7-cinnamoyl-6-hydroxybenzofuran | HL60 (Leukemia) | IC₅₀ = 17.2 µM | iiarjournals.org |

| Brominated Benzofuran Derivative | HL60 (Leukemia) | IC₅₀ = 0.1 µM | nih.gov |

| Brominated Benzofuran Derivative | K562 (Leukemia) | IC₅₀ = 5 µM | nih.gov |

| N-phenethyl carboxamide Derivative | MCF-7 (Breast) | GI₅₀ = 0.7 µM | nih.gov |

Inhibition of Cancer Cell Lines (e.g., Prostate Cancer, Lung Adenocarcinoma, Leukemia, Cervical Carcinoma, Breast Cancer)

Derivatives of the this compound scaffold, especially aurones, have demonstrated potent inhibitory effects against a diverse range of human cancer cell lines. Structure-activity relationship (SAR) studies have been crucial in identifying specific chemical modifications that enhance this cytotoxic activity. uky.edunih.gov

Heterocyclic variants of the (Z)-2-benzylidene-6-hydroxybenzofuran-3(2H)-one scaffold have shown low nanomolar in vitro potency in cell proliferation assays. uky.edunih.gov For instance, specific analogues have exhibited significant inhibition of prostate cancer (PC-3), lung cancer (A549), and breast cancer (MCF-7) cell lines. Two notable analogues, referred to in studies as 5a and 5b, strongly inhibited PC-3 cell proliferation with IC50 values below 100 nM. uky.eduresearchgate.net These compounds also displayed potent activity against various leukemia cell lines. uky.eduresearchgate.net

Further studies have corroborated the broad-spectrum anticancer potential of aurone (B1235358) derivatives. They have been tested against lung (A549), breast (BT20, MCF7), and cervical (HeLa) cancer cell lines, showing significant and selective inhibition of cancer cell growth compared to normal cells. researchgate.netnih.gov Some synthetic aurones have even shown cytotoxic activities superior to the conventional chemotherapy drug doxorubicin (B1662922) in multidrug-resistant leukemia and breast cancer cell lines. encyclopedia.pub The antiproliferative activity has also been observed in colon cancer (HT-29, LoVo) and additional prostate cancer (DU145) cell lines. researchgate.net

Inhibitory Activity of this compound Analogues on Various Cancer Cell Lines

The table below summarizes the half-maximal inhibitory concentration (IC50) values of various aurone analogues against different human cancer cell lines, demonstrating their potent antiproliferative effects.

| Compound/Analogue | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Heterocyclic Variant | PC-3 | Prostate Cancer | 0.5 | |

| Heterocyclic Variant | A549 | Lung Cancer | 0.8 | |

| Heterocyclic Variant | MCF-7 | Breast Cancer | 1.0 | |

| Analogue 5a | PC-3 | Prostate Cancer | <100 nM | uky.edu |

| Analogue 5b | PC-3 | Prostate Cancer | <100 nM | uky.edu |

| (Z)-6,4′-dihydroxy-4-methoxy-7-prenylaurone | MCF-7 | Breast Cancer | Data not specified | researchgate.net |

| (Z)-6,4′-dihydroxy-4-methoxy-7-prenylaurone | HT-29 | Colon Cancer | Data not specified | researchgate.net |

Induction of Apoptosis Pathways

A key mechanism underlying the anticancer activity of this compound analogues is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govsmolecule.com This process is crucial for eliminating malignant cells and is a primary target for many anticancer therapies.

Studies have shown that treatment with aurone derivatives leads to characteristic morphological changes associated with apoptosis, such as chromatin condensation and the formation of apoptotic bodies. bdpsjournal.org For example, a study on 4T1 breast cancer cells revealed that aurones significantly trigger apoptosis. researchgate.nettjnpr.org The natural aurone, Sulfuretin (B1682711), has been found to induce apoptosis by activating the Fas receptor and caspase-8, which are key components of the extrinsic apoptosis pathway, as well as engaging the mitochondrial death pathway. nih.gov

The induction of apoptosis is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. One study found that a specific benzofuran derivative led to a nearly five-fold increase in the activity of caspase-3/7 in K562 leukemia cells. nih.gov Another semisynthetic aurone, A14, was shown to cause apoptosis in leukemia cells, at least in part, through the cytochrome c signaling pathway, a central component of the intrinsic apoptotic pathway. nih.gov This demonstrates that these compounds can trigger apoptosis through multiple, sometimes overlapping, cellular pathways. smolecule.comnih.gov

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, this compound and its analogues can exert their antiproliferative effects by disrupting the normal progression of the cell cycle in cancer cells. bdpsjournal.org By halting the cell cycle at specific checkpoints, these compounds prevent cancer cells from dividing and proliferating.

A common finding is that aurones induce cell cycle arrest at the G2/M phase. nih.govmdpi.comdntb.gov.ua This is often linked to their ability to interfere with microtubule dynamics, which are essential for the formation of the mitotic spindle during the M phase. mdpi.com For instance, a semisynthetic aurone known as A14 was observed to cause a marked G2/M phase arrest in leukemia cells, which was accompanied by changes in the levels of proteins that regulate the cell cycle. nih.gov Similarly, certain polymethoxy aurones have been identified as potent inhibitors of the CyclinB1/CDK1 complex, a key regulator of the G2/M transition, leading to G2/M arrest in DU145 prostate cancer cells. nih.gov

However, the specific phase of cell cycle arrest can vary depending on the compound and the cancer cell type. Some studies have reported cell cycle arrest at the G0/G1 phase in MCF-7 breast cancer cells. bdpsjournal.org Another study on 4T1 breast cancer cells indicated that while a phenylpropanoid compound caused arrest in the S and G2/M phases, an aurone primarily led to an accumulation of cells in the S phase. researchgate.nettjnpr.orgresearchgate.net This suggests that different analogues can target distinct cell cycle regulatory mechanisms.

Cell Cycle Arrest Induced by this compound Analogues

This table outlines the observed cell cycle arrest phases in different cancer cell lines upon treatment with various aurone analogues.

| Compound/Analogue | Cancer Cell Line | Phase of Arrest | Reference |

|---|---|---|---|

| Aurone Analogue | 4T1 Breast Cancer | S Phase | researchgate.nettjnpr.org |

| Semisynthetic Aurone A14 | Leukemia Cells | G2/M Phase | nih.gov |

| Polymethoxy Aurone 1c | DU145 Prostate Cancer | G2/M Phase | nih.gov |

| Aurone Analogues 3e and 3f | MCF-7 Breast Cancer | G0/G1 Phase | bdpsjournal.org |

| General Aurones | Various Cancer Cells | G2/M Phase | mdpi.com |

Molecular Mechanisms of Antineoplastic Action

The anticancer effects of this compound and its analogues are rooted in their ability to interact with and modulate various molecular targets and signaling pathways that are critical for cancer cell survival and proliferation.

Modulation of Signaling Pathways (e.g., AKT, PTEN/Akt/NF-κB)

Aurones have been shown to modulate several key signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and angiogenesis, is a frequent target. encyclopedia.pubnih.gov For example, the natural flavonoid myricetin, which shares structural similarities with aurones, induces apoptosis and autophagy in gastric cancer cells by inhibiting the PI3K/Akt/mTOR pathway. encyclopedia.pub Similarly, total flavonoids from Litchi seed, which can include aurone-like structures, have been found to attenuate the progression of prostate cancer by inhibiting the AKT/mTOR and NF-κB signaling pathways. nih.gov

Some aurone analogues have been shown to inhibit the phosphorylation of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway. mdpi.com This inhibition of PTEN phosphorylation effectively blocks the downstream PTEN/Akt/NF-κB signaling cascade. mdpi.com Furthermore, other aurone-related compounds have been reported to downregulate MMP-9 expression by reducing AKT/mTOR levels, thereby inhibiting cancer cell invasion. machung.ac.id

Enzyme Inhibition (e.g., SIRT1, urokinase-type plasminogen activator)

Enzyme inhibition is another significant mechanism through which aurones exert their anticancer effects. They have been identified as inhibitors of a variety of enzymes involved in cancer progression. encyclopedia.pub

One such target is SIRT1, a class III histone deacetylase that is overexpressed in many cancers and is involved in cell survival and drug resistance. A specific aurone analogue, (Z)-2-(5-bromo-2-hydroxybenzylidene) benzofuran-3(2H)-one, was identified as a potent inhibitor of SIRT1 with an IC50 of 1µM. researchgate.net This inhibition leads to an increase in the acetylation of the tumor suppressor p53, ultimately resulting in the induction of apoptosis. researchgate.net

Other enzymes targeted by aurones include topoisomerases I and II, which are critical for DNA replication and transcription. mdpi.com Additionally, aurones have been shown to inhibit cyclin-dependent kinases (CDKs), such as CDK1, which are essential for cell cycle progression. encyclopedia.pubnih.gov

Disruption of Tubulin Polymerization

A prominent mechanism of action for many aurone analogues is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. uky.eduresearchgate.netmdpi.com This action is similar to that of well-known mitotic inhibitors like colchicine (B1669291) and combretastatin (B1194345) A-4. mdpi.com By interfering with the assembly of tubulin into microtubules, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. mdpi.comdntb.gov.ua

Detailed studies have shown that certain semisynthetic aurones bind to the colchicine-binding site on tubulin. uky.eduresearchgate.netzfin.org For example, an aurone analogue designated as 5a was found to inhibit tubulin polymerization in vitro in a manner similar to colchicine. researchgate.netzfin.org This was confirmed through competitive binding assays and molecular docking studies. researchgate.net The disruption of the microtubule network has been visually confirmed in cancer cells treated with these compounds, showing distorted microtubule structures and altered cell morphology. researchgate.netzfin.org The IC50 values for tubulin assembly inhibition by some of these compounds have been reported in the nanomolar range, indicating high potency. nih.gov

Anti-inflammatory Research

Research into the anti-inflammatory potential of this compound and its analogues, particularly aurones, has revealed significant activity. A primary mechanism of action observed is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Overproduction of NO is a key feature of inflammatory processes.

Studies have shown that various benzofuran-3(2H)-one derivatives can effectively suppress NO production. For instance, certain analogues have demonstrated potent inhibitory effects with IC₅₀ values in the low micromolar range. This anti-inflammatory action is often linked to the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation.

Furthermore, the anti-inflammatory effects of these compounds are also attributed to their ability to inhibit the production of pro-inflammatory cytokines. Some aurone derivatives have been found to suppress the expression of cytokines by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of the inflammatory response, and its inhibition can lead to a broad spectrum of anti-inflammatory effects. The structural features of these compounds, such as the substitution pattern on the benzylidene ring, play a significant role in their anti-inflammatory potency.

Table 1: Anti-inflammatory Activity of this compound Analogues

| Compound Name | Biological Target | Assay System | Inhibitory Concentration (IC₅₀) |

|---|---|---|---|

| (Z)-2-((1-butyl-1H-indol-3-yl)methylene)-4,6-dihydroxybenzofuran-3(2H)-one | Nitric Oxide Production | LPS-induced RAW 264.7 cells | Not explicitly quantified in the provided search results |

| Rubiginosin A | Nitric Oxide Production | LPS-induced RAW 264.7 cells | Potent inhibitory activity |

| Tanzawaic acid Q | iNOS and COX-2 expression | LPS-induced RAW 264.7 macrophages | Not explicitly quantified in the provided search results |

| Amestolkolide B | Nitric Oxide Production | LPS-induced RAW 264.7 cells | 1.6 ± 0.1 µM |

Antioxidant Research

The antioxidant properties of this compound and its analogues have been a subject of scientific investigation. These compounds, belonging to the aurone class, are recognized for their potential to counteract oxidative stress. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases.

The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

Studies on various aurone derivatives have demonstrated significant radical scavenging activity. The presence of hydroxyl groups on the benzofuranone and/or the benzylidene ring is a key structural feature that contributes to their antioxidant potential. These hydroxyl groups can readily donate a hydrogen atom, thereby stabilizing free radicals and terminating the oxidative chain reaction. The specific positioning of these hydroxyl groups influences the antioxidant efficacy of the molecule.

Table 2: Antioxidant Activity of this compound Analogues

| Compound Name | Assay | Result |

|---|---|---|

| 3',4',6,7-Tetrahydroxyaurone | DPPH radical scavenging | Potent antioxidant |

| 3',4',6,7-Tetrahydroxyaurone | Superoxide free radical scavenging | Potent antioxidant |

| (Z)-2-(hydroxybenzylidene)-4,6-dihydroxy-7-methylbenzofuran-3(2H)-ones | Not specified | Biological and antioxidant activity studied |

Antidiabetic Research

Analogues of this compound, particularly aurones, have been investigated for their potential in managing diabetes through the inhibition of key metabolic enzymes.

Aldose Reductase (AR): This enzyme is implicated in diabetic complications by converting glucose to sorbitol. Some aurones have shown potent inhibitory activity against AR, suggesting their potential to mitigate long-term diabetic complications.

Advanced Glycation End-products (AGEs): AGEs are formed through the non-enzymatic glycation of proteins and lipids and contribute to diabetic complications. Certain aurones have been found to inhibit the formation of AGEs.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a therapeutic target for type 2 diabetes. Several aurone derivatives have been identified as inhibitors of PTP1B.

Diacylglycerol Acyltransferase (DGAT): This enzyme is involved in triglyceride synthesis, and its inhibition can be beneficial in managing obesity and type 2 diabetes. Some aurones have demonstrated inhibitory effects on DGAT.

α-glucosidase and α-amylase: These enzymes are responsible for the breakdown of carbohydrates in the digestive tract. By inhibiting these enzymes, the rate of glucose absorption can be slowed down, which is a therapeutic strategy for managing postprandial hyperglycemia in diabetic patients. Numerous aurone analogues have been reported to inhibit α-glucosidase and α-amylase.

Table 3: Inhibition of Diabetes-Relevant Enzymes by this compound Analogues

| Compound Name | Target Enzyme | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| Sulfuretin | Aldose Reductase | 1.3 µM |

| Sulfuretin | Advanced Glycation End-products | 124.7 µM |

| (Z)-6-Hydroxy-2-(4-hydroxybenzylidene)-7-(3-methylbut-2-en-1-yl)benzofuran-3(2H)-one | PTP1B | 11.3 µM |

| (Z)-6-Hydroxy-2-(4-hydroxybenzylidene)-7-(3-methylbut-2-en-1-yl)benzofuran-3(2H)-one | DGAT | 35.2 µM |

| (Z)-6-Hydroxy-2-(4-hydroxybenzylidene)-7-(3-methylbut-2-en-1-yl)benzofuran-3(2H)-one | α-glucosidase | 73.8 µM |

| (R,Z)-2-(3,4-Dihydroxybenzylidene)-7-(2-hydroxypropan-2-yl)-7,8-dihydro-2H-indeno[4,5-b]furan-3(6H)-one | α-glucosidase | 62.1 µM |

| (Z)-2-Benzylidene-5-(4-fluorophenyl)-6-hydroxybenzofuran-3(2H)-one | α-glucosidase | 30.94 nM |

| (Z)-1-(4-((5-(3-Phenylureido)-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl)-3-phenylurea | α-amylase | 142.0 µM |

| (Z)-1-(4-((5-(3-Phenylureido)-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl)-3-phenylurea | α-glucosidase | 6.6 µM |

The preservation of pancreatic beta-cell mass and function is a critical aspect of diabetes management. Research has explored the potential of this compound analogues to protect these cells from apoptosis (programmed cell death).

One of the key mechanisms identified is the inhibition of Death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2). DRAK2 is a serine/threonine kinase that is involved in apoptotic signaling pathways. By inhibiting DRAK2, certain aurone derivatives can protect pancreatic beta-cells from cytokine-induced apoptosis. This protective effect helps in maintaining a healthy population of insulin-producing cells, which is crucial for glucose homeostasis. Structure-activity relationship studies have indicated that specific substitutions on the aurone scaffold can significantly enhance the inhibitory potency against DRAK2.

Table 4: Pancreatic Beta-Cell Protection by this compound Analogues

| Compound Name | Target Kinase | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| (Z)-2-(3,4-Dihydroxybenzylidene)benzofuran-3(2H)-one | DRAK2 | 3.15 µM |

| (Z)-2-(3-Ethoxy-4-hydroxybenzylidene)-5-methoxybenzofuran-3(2H)-one | DRAK2 | 0.33 µM |

| (Z)-2-(3,4-Dihydroxybenzylidene)-5-methoxybenzofuran-3(2H)-one | DRAK2 | 0.25 µM |

Neuroprotective Investigations

Benzofuranone derivatives have emerged as a promising structural motif in the quest for neuroprotective agents. researchgate.net The core structure is found in numerous natural products and their synthetic analogues that exhibit a wide array of biological functions. researchgate.net Specifically, derivatives of benzofuran-3(2H)-one are being explored for their potential in treating neurodegenerative diseases like Alzheimer's.

One area of investigation involves the development of multi-target drugs. For instance, hybrids of tacrine (B349632) and benzofuran have been synthesized and shown to inhibit acetylcholinesterase (AChE) and amyloid-beta peptide aggregation, both of which are key pathological features of Alzheimer's disease. nih.gov These compounds also demonstrated neuroprotective effects in cell viability assays against Aβ-induced toxicity. nih.gov

Another approach focuses on the antioxidant properties of benzofuran derivatives. Oxidative stress is a major contributor to neuronal damage in various neurological disorders. Compounds like (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one, also known as sulfuretin, have been noted for their antioxidant capabilities. scispace.comresearchgate.net Furthermore, senkyunolide analogues bearing a benzofuranone fragment have been synthesized and evaluated for their neuroprotective effects in models of oxygen-glucose deprivation and oxidative stress, with some derivatives showing significant activity. researchgate.net

| Compound Class/Derivative | Proposed Mechanism | Key Findings | Reference |

|---|---|---|---|

| Tacrine-benzofuran hybrids | Acetylcholinesterase inhibition, Aβ aggregation inhibition, metal chelation, antioxidant | Sub-micromolar AChE inhibition and good inhibition of Aβ aggregation. Showed neuroprotective effects in cell assays. | nih.gov |

| Senkyunolide analogues with benzofuranone | Neuroprotection against oxygen-glucose deprivation and oxidative stress | Some derivatives exhibited significant neuroprotective activity in cell-based models. | researchgate.net |

| (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one (Sulfuretin) | Antioxidant | Noted for its antioxidant properties, which can contribute to neuroprotection. | scispace.comresearchgate.net |

Tyrosinase Inhibition Studies

Tyrosinase is a key enzyme in the production of melanin, and its inhibitors are of great interest for cosmetic and medicinal applications, particularly in treating hyperpigmentation disorders. Aurones, which are (Z)-benzylidenebenzofuran-3(2H)-ones, have been identified as potent tyrosinase inhibitors. researchgate.net

Studies have shown that the inhibitory activity of aurones is highly dependent on the substitution pattern of the molecule. While unsubstituted aurones are weak inhibitors, the presence of hydroxyl groups, particularly at the 4, 6, and 4' positions, significantly enhances their inhibitory potency. researchgate.net For instance, 4,6,4'-trihydroxyaurone was found to be a highly effective inhibitor of human melanocyte tyrosinase, with 75% inhibition at a concentration of 0.1 mM, a potency much greater than that of the well-known inhibitor kojic acid at the same concentration. researchgate.net

Another benzofuran derivative, 2-(2,4-dihydroxyphenyl)-6-hydroxybenzofuran, isolated from Lespedeza cyrtobotrya, also demonstrated strong mushroom tyrosinase inhibitory activity with an IC50 value of 5.2 µM, acting as a competitive inhibitor. jmb.or.kr This compound was found to be nearly ten times more potent than kojic acid. jmb.or.kr These findings underscore the potential of benzofuran-based structures as effective tyrosinase inhibitors.

| Compound | Enzyme Source | Inhibitory Activity | Reference |

|---|---|---|---|

| 4,6,4'-Trihydroxyaurone | Human melanocyte tyrosinase | 75% inhibition at 0.1 mM | researchgate.net |

| 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran | Mushroom tyrosinase | IC50 = 5.2 µM | jmb.or.kr |

Other Emerging Biological Activities

The versatile scaffold of this compound and its analogues has led to the exploration of a wide range of other biological activities.

Antimalarial and Antileishmanial Activity: Certain aurone derivatives have shown promising activity against parasitic diseases. For example, (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives have been screened for their antiplasmodial activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov Some of these compounds exhibited potent activity, suggesting they could be a scaffold for developing new antimalarial drugs. nih.gov Similarly, aurone derivatives have been evaluated for their activity against Leishmania infantum, the causative agent of leishmaniasis. researchgate.net Some synthetic aurones displayed potent antileishmanial activity with low cytotoxicity, indicating their potential as therapeutic leads. researchgate.net

Analgesic, Antidepressant, and Anticonvulsant Activity: The benzofuranone core has also been investigated for its effects on the central nervous system. Some pyrazole derivatives of benzofurans have been reported to possess analgesic properties. mdpi.com Furthermore, derivatives of pyridazin-3(2H)-one incorporating a benzofuran moiety have been synthesized and evaluated for their antidepressant-like effects, with some compounds showing significant activity in preclinical models. researchgate.net In the realm of anticonvulsant activity, novel thiazole derivatives based on 6-hydroxybenzofuran-3(2H)-one have demonstrated significant anticonvulsant effects in mouse models of seizures. tandfonline.comresearchgate.net